5-Phenylpiperidine-2-carboxylicacidhydrochloride
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Overview
Description
5-Phenylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpiperidine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-phenylpentanal with ammonia or an amine under acidic conditions to form the piperidine ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of 5-Phenylpiperidine-2-carboxylic acid hydrochloride often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of phenylpiperidine ketones or carboxylic acids.
Reduction: Formation of various amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-Phenylpiperidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Phenylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to affect neurotransmitter systems, potentially influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Piperine: An alkaloid found in black pepper, known for its antioxidant properties.
Piperidinone: A ketone derivative of piperidine, used in various chemical syntheses.
Uniqueness
5-Phenylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and carboxylic acid functionality make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
5-phenylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H |
InChI Key |
JLCDCQJYEZMONW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NCC1C2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
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